N-Fmoc-L-isoleucine-d10 is a deuterated derivative of the amino acid L-isoleucine, where the N-terminal is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is particularly significant in peptide synthesis and proteomics, as it allows for stable isotope labeling, which enhances the detection and quantification of peptides in mass spectrometry. The presence of deuterium isotopes provides unique advantages in studies involving metabolic pathways and protein interactions.
The synthesis of N-Fmoc-L-isoleucine-d10 typically involves the following steps:
Technical details regarding specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity but are not universally standardized and can vary based on laboratory protocols.
N-Fmoc-L-isoleucine-d10 participates in various chemical reactions typical of amino acids and peptide synthesis:
Technical details regarding reaction conditions are essential for optimizing yields and ensuring successful coupling reactions.
The mechanism of action for N-Fmoc-L-isoleucine-d10 primarily revolves around its use in peptide synthesis:
Data on isotopic labeling can provide insights into protein dynamics and interactions within biological systems.
Relevant analyses include spectroscopic methods (e.g., NMR and mass spectrometry) to confirm structure and purity.
N-Fmoc-L-isoleucine-d10 has several scientific applications:
This compound plays a critical role in advancing research in biochemistry and molecular biology by enabling precise tracking of biomolecules within complex systems .
Deuterium labeling of N-Fmoc-L-isoleucine-d10 (chemical formula: C₂₁D₁₀H₁₃NO₄; molecular weight: 363.473 g/mol) targets specific aliphatic positions to preserve the chiral core while enabling traceability in metabolic and pharmacokinetic studies [2] [5] [8]. The d₁₀ designation denotes complete deuteration at the isoleucine side chain's methyl groups (-CD₃, -CD₂-CD₃), with strategic retention of protons at the stereogenic α-carbon and carboxyl groups to maintain reactivity in peptide coupling [3] [8]. This selective labeling minimizes kinetic isotope effects (KIEs) during solid-phase peptide synthesis (SPPS), preventing undesired alterations in reaction rates [5].
Table 1: Deuterium Incorporation Sites in N-Fmoc-L-isoleucine-d10
Molecular Position | Chemical Group | Deuteration Level | Functional Role |
---|---|---|---|
β-carbon | -CH(CD₃)- | Protonated | Chirality preservation |
γ-methyl | -CD₃ | Full deuteration | Metabolic tracer |
δ-carbon | -CD₂-CD₃ | Full deuteration | Stability monitoring |
Carboxyl | -COOH | Protonated | Peptide bond formation |
Synthesis typically initiates with L-isoleucine-d10 precursors (CAS 35045-71-7), where deuterated alkyl halides or keto-acid reduction agents introduce isotopic labels before Fmoc protection [3] [8]. This sequence avoids deuterium scrambling at C-α, which can occur under basic Fmoc-OSu acylation conditions [5].
Solution-Phase Synthesis remains the primary route for N-Fmoc-L-isoleucine-d10 production. The process involves:
Solid-Phase Approaches are less common due to deuterium loss risks during resin cleavage. However, recent advances employ mild cleavage cocktails (e.g., TFA/TIS/water 95:2.5:2.5) to minimize back-exchange [4]. Challenges include azide-mediated side reactions (e.g., elimination products during prolonged couplings) and reduced yields at >50 μmol scales [4].
Table 2: Comparison of Synthesis Methodologies
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Scale | Multigram (5–100 g) | Milligram (0.1–0.5 g) |
Purity (%) | 98–99% | 90–95% |
Key Advantage | Scalability; lower cost | Rapid iterative coupling |
Deuterium Loss | <2% | 5–15% |
Primary Use Case | Bulk production | Research-scale peptides |
High-Resolution Mass Spectrometry (HR-MS) confirms molecular identity through the [M+H]⁺ peak at m/z 364.480 (theoretical: 364.481). The absence of m/z 353.4 signals verifies no contamination from non-deuterated Fmoc-L-isoleucine [2] [8].
²H-NMR Spectroscopy in DMSO-d₆ quantifies deuteration:
HPLC-PDA Methods assess chemical and isotopic purity:
Table 3: HPLC Validation Parameters for N-Fmoc-L-isoleucine-d10
Parameter | Value | Acceptance Criterion |
---|---|---|
Retention Time (min) | 12.3 | NMT ±0.5 min variation |
Purity (%) | ≥98% | ≥97.0% |
Deuterated Impurities | <0.5% | <1.0% |
Theoretical Plates | >10,000 | >5,000 |
Chiral Analysis via circular dichroism validates stereo-integrity, with [α]²⁵D = +10 ± 1° (c=1, DMF) matching non-deuterated standards [9].
Comprehensive Compound Listing
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0